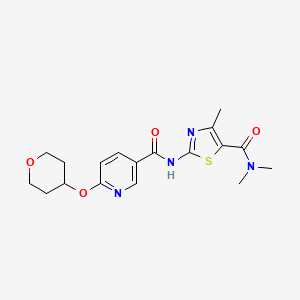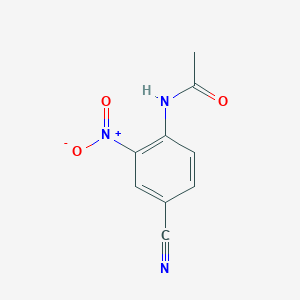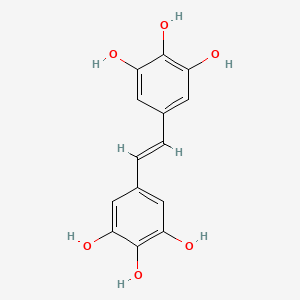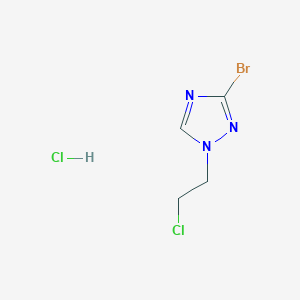![molecular formula C19H11F4N3O3 B2764116 6-fluoro-1-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one CAS No. 1326918-69-7](/img/structure/B2764116.png)
6-fluoro-1-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-1-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C19H11F4N3O3 and its molecular weight is 405.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Quinolones, including compounds with structures similar to "6-fluoro-1-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one," have been the subject of extensive synthesis and characterization studies. For instance, Faldu et al. (2014) synthesized derivatives by condensing substituted quinoline-4-carbohydrazides with a mixture of carbon disulphide and potassium hydroxide. These compounds were screened for their antimicrobial activity against various bacteria and fungi, showcasing the methodological advancements in the synthesis of bioactive quinolones (Faldu et al., 2014).
Biological Evaluation and Therapeutic Applications
The biological evaluation of quinolone derivatives has highlighted their potential in various therapeutic applications. For example, Hu Guoqianga (2012) investigated fluoroquinolone derivatives for their antitumor activities, revealing that some compounds show significant potential against cancer cell lines. This research exemplifies the versatility of quinolone derivatives in transitioning from antibacterial to antitumor agents, thereby expanding their application scope in medicinal chemistry (Hu Guoqianga, 2012).
Advanced Materials and Molecular Imaging
Quinolone derivatives also find applications in the development of advanced materials and molecular imaging techniques. The synthesis of fluorinated quinolones for imaging epidermal growth factor receptor tyrosine kinase with positron emission tomography by Holt et al. (2006) underscores the importance of these compounds in diagnostic imaging. This research demonstrates the utility of quinolone derivatives in creating imaging agents for cancer diagnosis, highlighting their role in enhancing molecular imaging technologies (Holt et al., 2006).
Mécanisme D'action
Target of Action
The primary target of this compound is the Transient Receptor Potential Melastatin 8 (TRPM8) . TRPM8 is a nonselective cation channel expressed in a subpopulation of sensory neurons in the peripheral nervous system, including nerve circuitry implicated in migraine pathogenesis: the trigeminal and pterygopalatine ganglia .
Mode of Action
The compound acts as a TRPM8 antagonist . It binds to the TRPM8 receptors, blocking their action. This inhibits the flow of cations through the channel, which can modulate the sensation of cold and pain, particularly in conditions such as migraines .
Biochemical Pathways
By blocking TRPM8, the compound could potentially disrupt these sensations, providing relief from conditions such as migraines .
Pharmacokinetics
Clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of the compound . These trials aimed to characterize the pharmacokinetic profile of the compound after multiple oral doses in healthy subjects and migraine subjects .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its antagonistic effect on TRPM8. By blocking TRPM8, the compound can potentially modulate the sensation of cold and pain, providing relief from conditions such as migraines .
Propriétés
IUPAC Name |
6-fluoro-1-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F4N3O3/c1-26-9-14(16(27)13-8-11(20)4-7-15(13)26)18-24-17(25-29-18)10-2-5-12(6-3-10)28-19(21,22)23/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNENEGGPOUJPIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-imino-11-methyl-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2764039.png)
![7-Fluoro-2-methyl-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2764040.png)
![trans-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2764041.png)

![3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2764043.png)


![Tert-butyl N-(2-hydroxyethyl)-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2764047.png)

![8-(2-((4-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2764049.png)
![N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide](/img/structure/B2764050.png)
![1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2764051.png)

